Molecular Weight and Elemental Composition Differentiation vs. Des-Amino Phenyl Analog
The target compound (C₁₁H₁₃N₃O, MW 203.24) contains a primary aromatic amine (-NH₂) that increases molecular weight by 15.01 g/mol relative to the des-amino analog 2-(2-phenyl-1H-imidazol-1-yl)ethanol (C₁₁H₁₂N₂O, MW 188.23) and introduces one additional hydrogen-bond donor and acceptor . This mass difference is analytically distinguishable by LC-MS and translates to a calculated topological polar surface area increase of approximately 26 Ų (from ~38 Ų to ~64 Ų), which has implications for membrane permeability in cell-based assays .
3 N atoms
2 N atoms
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C₁₁H₁₃N₃O, MW 203.24, contains N3 (three nitrogen atoms) |
| Comparator Or Baseline | 2-(2-Phenyl-1H-imidazol-1-yl)ethanol: C₁₁H₁₂N₂O, MW 188.23, contains N2 |
| Quantified Difference | ΔMW = +15.01 g/mol; ΔN = +1 nitrogen atom; additional H-bond donor/acceptor |
| Conditions | Structural comparison based on molecular formula and vendor specifications |
Why This Matters
The additional nitrogen atom and H-bonding capacity directly impact solubility, protein binding, and chromatographic retention — key parameters for medicinal chemistry SAR campaigns and analytical method development.
